N-[(4-methoxyphenyl)methyl]-2,2-dimethylbutanamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-2,2-dimethylbutanamide is an organic compound with a complex structure that includes a methoxyphenyl group and a dimethylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2,2-dimethylbutanamide typically involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and ability to reduce different functional groups without affecting reducible substituents like nitro and chloride groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reducing agents and catalysts. The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2,2-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Various nucleophiles depending on the specific substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2,2-dimethylbutanamide has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2,2-dimethylbutanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-N-methylacetamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[(4-methoxyphenyl)methyl]-2,2-dimethylbutanamide is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its combination of a methoxyphenyl group and a dimethylbutanamide moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2,2-dimethylbutanamide |
InChI |
InChI=1S/C14H21NO2/c1-5-14(2,3)13(16)15-10-11-6-8-12(17-4)9-7-11/h6-9H,5,10H2,1-4H3,(H,15,16) |
InChI Key |
TWZMOPPVEKJGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)NCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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